molecular formula C26H21ClN2O4 B11480779 N-{2-[(3-chloro-4-methylphenyl)carbamoyl]phenyl}-5-(phenoxymethyl)furan-2-carboxamide

N-{2-[(3-chloro-4-methylphenyl)carbamoyl]phenyl}-5-(phenoxymethyl)furan-2-carboxamide

Cat. No.: B11480779
M. Wt: 460.9 g/mol
InChI Key: UGRJUFOUZMZYIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(3-chloro-4-methylphenyl)carbamoyl]phenyl}-5-(phenoxymethyl)furan-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a furan ring, a phenoxymethyl group, and a carbamoyl-substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-chloro-4-methylphenyl)carbamoyl]phenyl}-5-(phenoxymethyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenoxymethyl Group: This step often involves the reaction of a phenol derivative with a suitable alkylating agent in the presence of a base.

    Final Coupling: The final step involves coupling the furan ring with the carbamoyl-substituted phenyl ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and furan rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbamoyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-{2-[(3-chloro-4-methylphenyl)carbamoyl]phenyl}-5-(phenoxymethyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may act as an anti-inflammatory, anticancer, or antiviral agent, depending on its interaction with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of N-{2-[(3-chloro-4-methylphenyl)carbamoyl]phenyl}-5-(phenoxymethyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[(3-chloro-4-methylphenyl)carbamoyl]phenyl}-5-(methoxymethyl)furan-2-carboxamide
  • **N-{2-[(3-chloro-4-methylphenyl)carbamoyl]phenyl}-5-(ethoxymethyl)furan-2-carboxamide

Uniqueness

Compared to similar compounds, N-{2-[(3-chloro-4-methylphenyl)carbamoyl]phenyl}-5-(phenoxymethyl)furan-2-carboxamide stands out due to its phenoxymethyl group, which may enhance its binding affinity and specificity for certain biological targets. This structural feature can also influence its chemical reactivity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H21ClN2O4

Molecular Weight

460.9 g/mol

IUPAC Name

N-[2-[(3-chloro-4-methylphenyl)carbamoyl]phenyl]-5-(phenoxymethyl)furan-2-carboxamide

InChI

InChI=1S/C26H21ClN2O4/c1-17-11-12-18(15-22(17)27)28-25(30)21-9-5-6-10-23(21)29-26(31)24-14-13-20(33-24)16-32-19-7-3-2-4-8-19/h2-15H,16H2,1H3,(H,28,30)(H,29,31)

InChI Key

UGRJUFOUZMZYIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(O3)COC4=CC=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.